N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles have been found to have antibacterial activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound would include a benzothiazole ring, an ethyl group attached to the 4-position of the benzothiazole, and a benzamide group with three methoxy groups attached at the 3, 4, and 5 positions .Applications De Recherche Scientifique
Anticonvulsant Development
A study by Sych et al. (2018) focused on the development of quality control methods for a substance related to N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide, which showed promising anticonvulsive activity. This study is significant in the context of introducing new medicinal substances into practice, particularly focusing on the methods of identification and determination of impurities for quality control.
Anticancer Evaluation
Research conducted by Ravinaik et al. (2021) revealed that derivatives of N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide exhibited moderate to excellent anticancer activity against various cancer cell lines. This study contributes to understanding the potential of such compounds in cancer treatment.
CNS Depressant Activity Research
Parravicini et al. (1976) explored derivatives of N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide for potential CNS depressant activity. Their research, although preliminary, suggests potential applications in treating conditions related to the central nervous system.
Antioxidant Activities Study
A study by Hua Erbin (2013) investigated the effect of benzothiazole derivatives, including N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide, on antioxidating activities in high-fat fed mice. The results indicate that these derivatives can improve antioxidating activities, which could be relevant for metabolic disorder treatments.
Antimicrobial Screening
The work of Desai et al. (2013) involved the synthesis and antimicrobial screening of thiazole derivatives, including those related to N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide. Their findings suggest potential for these compounds in treating bacterial and fungal infections.
Orientations Futures
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities. They are often used in the development of various pharmaceuticals, including antimicrobial, antifungal, antiviral, and antitumor drugs .
Mode of Action
The exact mode of action can vary depending on the specific derivative and its intended use. For example, some benzothiazole derivatives used as anti-tubercular compounds inhibit the growth of Mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives can affect various biochemical pathways. For instance, some derivatives used as anti-inflammatory drugs work by inhibiting the biosynthesis of prostaglandins .
Result of Action
The molecular and cellular effects of benzothiazole derivatives can also vary. For example, some derivatives used as anti-tubercular compounds inhibit the growth of Mycobacterium tuberculosis, leading to a reduction in infection .
Propriétés
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-5-11-7-6-8-15-16(11)20-19(26-15)21-18(22)12-9-13(23-2)17(25-4)14(10-12)24-3/h6-10H,5H2,1-4H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAMXSLKNSMXAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.